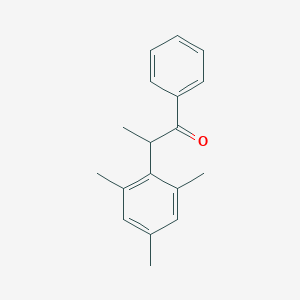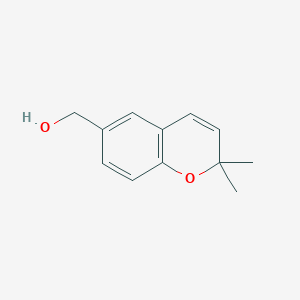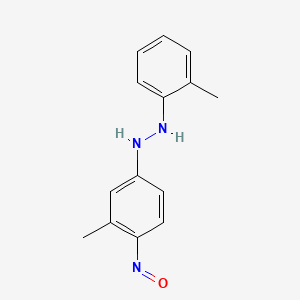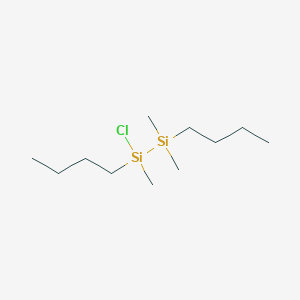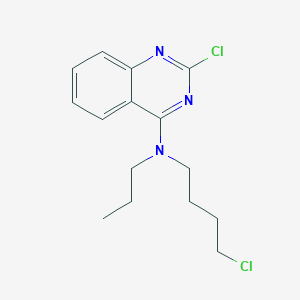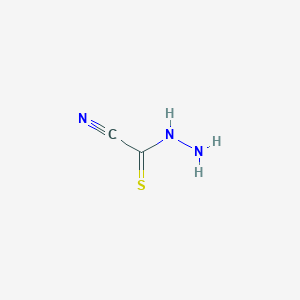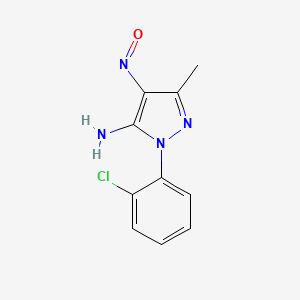
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitroso group attached to the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with methylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole ring, followed by nitration to introduce the nitroso group. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrazoles.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Overall, the compound’s effects are mediated through a combination of covalent modification and non-covalent interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine: This compound has a nitro group instead of a nitroso group, which can lead to different reactivity and biological activity.
1-(2-Chlorophenyl)-3-methyl-4-amino-1H-pyrazol-5-amine:
1-(2-Chlorophenyl)-3-methyl-4-hydroxy-1H-pyrazol-5-amine: The presence of a hydroxy group can introduce new hydrogen bonding interactions and affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Propriétés
| 81212-52-4 | |
Formule moléculaire |
C10H9ClN4O |
Poids moléculaire |
236.66 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-5-methyl-4-nitrosopyrazol-3-amine |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(14-16)10(12)15(13-6)8-5-3-2-4-7(8)11/h2-5H,12H2,1H3 |
Clé InChI |
MHARKQJGYDJIMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1N=O)N)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


